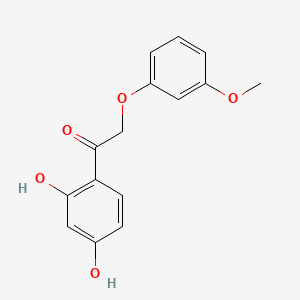

![molecular formula C17H16N4O2 B6428163 2-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]indolizine CAS No. 2034251-12-0](/img/structure/B6428163.png)

2-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]indolizine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]indolizine is a heterocyclic compound that has been studied for its potential in various scientific research applications. It is a five-membered ring system containing two nitrogen atoms and three carbon atoms, and its structure is similar to that of indole. This compound has been found to possess interesting properties such as anti-inflammatory, anti-oxidant and anti-cancer activities. In addition, this compound is also known to possess antimicrobial, antifungal and antiviral activities.

Scientific Research Applications

2-[3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]indolizine has been studied for its potential in various scientific research applications. It has been found to possess anti-inflammatory, anti-oxidant and anti-cancer activities. In addition, this compound has also been found to possess antimicrobial, antifungal and antiviral activities.

Mechanism of Action

Target of Action

The primary targets of 2-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]indolizine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .

Mode of Action

The compound interacts with FGFRs, inhibiting their activity . This interaction results in changes to the signaling pathways regulated by these receptors, affecting cell proliferation, migration, and angiogenesis .

Biochemical Pathways

Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The compound’s interaction with FGFRs inhibits these pathways, disrupting the processes they regulate .

Pharmacokinetics

Similar compounds have been shown to be eliminated by both metabolism and renal clearance

Result of Action

The inhibition of FGFRs by this compound can lead to a decrease in cell proliferation and migration, as well as angiogenesis . This can result in the inhibition of tumor growth and progression .

Advantages and Limitations for Lab Experiments

2-[3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]indolizine has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize, and it is also relatively stable and has a low cost. Furthermore, it has been found to possess a wide range of biological activities, making it a useful compound for studying the mechanisms of action of various physiological processes.

On the other hand, this compound also has certain limitations. For example, it has been found to be unstable in acidic or basic conditions, and it has also been found to have a short half-life in vivo.

Future Directions

2-[3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]indolizine has a wide range of potential applications in scientific research. Further research could be conducted to better understand its mechanism of action and to identify new therapeutic targets. In addition, further studies could be conducted to evaluate the compound’s potential for use in drug delivery systems, as well as its potential for use in the treatment of various diseases. Further research could also be conducted to evaluate the compound’s potential for use in other areas such as agriculture and food science.

Synthesis Methods

2-[3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]indolizine can be synthesized via a multi-step process. The first step involves the reaction of 2-chloropyrimidine with pyrrolidine-1-carbonyl chloride in the presence of a base. The resulting product is then reacted with indole in the presence of a base to produce the desired compound. This process is known as the Ugi four-component reaction.

properties

IUPAC Name |

indolizin-2-yl-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2/c22-16(13-10-14-4-1-2-8-20(14)11-13)21-9-5-15(12-21)23-17-18-6-3-7-19-17/h1-4,6-8,10-11,15H,5,9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDVRAGNJGSHWIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CC=N2)C(=O)C3=CN4C=CC=CC4=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[4-(pyridazin-3-yloxy)piperidine-1-carbonyl]benzoate](/img/structure/B6428083.png)

![methyl 2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carbonyl]benzoate](/img/structure/B6428102.png)

![methyl 2-({3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-yl}carbonyl)benzoate](/img/structure/B6428110.png)

![N-(4-{2-oxo-2-[3-(1,3-thiazol-2-yl)pyrrolidin-1-yl]ethyl}phenyl)acetamide](/img/structure/B6428111.png)

![2-methyl-3-[4-(trifluoromethyl)piperidin-1-yl]pyrazine](/img/structure/B6428118.png)

![1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4-(trifluoromethyl)piperidine](/img/structure/B6428119.png)

![methyl 2-[4-(pyridin-3-yloxy)piperidine-1-carbonyl]benzoate](/img/structure/B6428127.png)

![2-(1H-indol-3-yl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B6428137.png)

![1-phenyl-4-[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]butane-1,4-dione](/img/structure/B6428149.png)

![2-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B6428155.png)

![1-[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one](/img/structure/B6428171.png)

![2-({1-[(E)-2-(4-methylphenyl)ethenesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B6428174.png)

![2-{[1-(2,2-dimethylpropanoyl)piperidin-3-yl]oxy}pyridine-4-carbonitrile](/img/structure/B6428187.png)